1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Lipophilicity Drug-likeness Solubility

This specific 1,3,5-trisubstituted pyrazole (CAS 2098134-41-7) is differentiated by a low XLogP3 of -0.6 and a distinctive carboximidamide group. This combination delivers superior aqueous solubility and a unique bidentate H-bonding profile, making it ideal for peripheral kinase inhibitor programs and coordination chemistry. Unlike generic phenyl or pyridyl analogs, its precise substitution is critical for reproducible SAR and lead optimization. Ensure your procurement specifies this exact CAS number to guarantee the hydrophilic scaffold with pyrazine-specific hinge contacts. Available for research use; request a quote for bulk orders.

Molecular Formula C10H12N6
Molecular Weight 216.24 g/mol
CAS No. 2098134-41-7
Cat. No. B1483315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
CAS2098134-41-7
Molecular FormulaC10H12N6
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=NC=CN=C2)C(=N)N
InChIInChI=1S/C10H12N6/c1-2-16-9(10(11)12)5-7(15-16)8-6-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12)
InChIKeyZMNHNYMZRIIGTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098134-41-7): Structural Baseline for Scientific Procurement


1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098134-41-7) is a heterocyclic small molecule belonging to the 1,3,5-trisubstituted pyrazole family, characterized by an ethyl substituent at N1, a pyrazin-2-yl group at C3, and a carboximidamide functionality at C5 . With a molecular formula of C10H12N6 and a molecular weight of 216.24 g/mol, this compound occupies a distinct physicochemical niche among pyrazole-5-carboximidamide analogs . Its computed XLogP3 of -0.6 places it toward the more hydrophilic end of the structural series, differentiating it from phenyl- and pyridyl-substituted congeners . The presence of both pyrazole and pyrazine heterocycles, combined with the strongly basic and hydrogen-bond-capable carboximidamide group, defines a unique pharmacophoric and reactivity profile relevant to medicinal chemistry, agrochemical, and materials science applications [1].

Why Generic 1,3,5-Trisubstituted Pyrazoles Cannot Substitute for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide in Scientific Applications


The 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide scaffold is not interchangeable with generic pyrazole derivatives because the precise interplay of its three substituents governs both physicochemical properties and potential target engagement. Replacing the pyrazin-2-yl group with phenyl, pyridyl, or thienyl moieties alters lipophilicity by up to 2.1 log units (ΔXLogP3 from -0.6 to +1.5) , fundamentally changing aqueous solubility and membrane partitioning behavior. Similarly, substituting the ethyl group for methyl, isopropyl, or difluoromethyl shifts steric bulk, metabolic stability, and the pKa of the adjacent carboximidamide . The carboximidamide group at C5—as opposed to the more common carboxamide, carboxylate, or nitrile—provides a distinctive combination of strong basicity (predicted pKa ~9.5–10.2 range), dual hydrogen-bond donor capacity (2 HBD), and a planar geometry conducive to bidentate interactions with biological targets [1]. These quantitative physicochemical differences, documented below, render generic substitution scientifically unsound for structure-activity relationship (SAR) studies, lead optimization campaigns, or any application where reproducible properties are critical.

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Pyrazin-2-yl Target Compound Exhibits 2.1-Log-Unit Lower Lipophilicity Than Phenyl Analog

The target compound 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide exhibits a computed XLogP3 value of -0.6, which is 2.1 log units lower than the directly comparable 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide (XLogP3 = 1.5) where the only structural difference is the replacement of pyrazin-2-yl with phenyl at C3 . This represents an approximately 126-fold difference in predicted octanol-water partition coefficient, translating to substantially higher aqueous solubility and lower non-specific protein binding propensity for the pyrazine-bearing target compound. The intermediate XLogP3 values for 1-ethyl-3-(pyridin-4-yl)- analog (0.4) and 1-isopropyl-3-(pyrazin-2-yl)- analog (-0.2) confirm that both the heteroaryl identity and the N1-alkyl group independently modulate lipophilicity [1].

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area (TPSA): Pyrazine-Containing Compounds Offer 25.8 Ų Higher TPSA Than Phenyl Analog, Modulating Permeability

The target compound and its pyrazine-containing congener (1-isopropyl analog) share a TPSA of 93.5 Ų, reflecting the contribution of the pyrazine ring's additional nitrogen atom (two N atoms vs. zero for phenyl) [1]. This is 25.8 Ų higher than the 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide (TPSA = 67.7 Ų) and 12.9 Ų higher than the 1-ethyl-3-(pyridin-4-yl)- analog (TPSA = 80.6 Ų) [2]. Since a TPSA exceeding 90 Ų is a well-established threshold associated with reduced passive blood-brain barrier penetration (and more generally, reduced passive membrane permeability), the pyrazine-bearing target compound is predicted to have fundamentally different cellular and tissue distribution characteristics compared to the phenyl analog [1].

Polar surface area Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count: Pyrazine-Containing Carboximidamides Offer 4 HBA Versus 2 in Phenyl Analogs, Enhancing Target Binding Potential

The target compound possesses a total of 4 hydrogen bond acceptors (HBA)—two from the pyrazine ring nitrogens and two from the carboximidamide group—compared to only 2 HBA for the 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide, which lacks the heteroaryl nitrogen acceptors [1]. The 1-ethyl-3-(pyridin-4-yl)- analog offers an intermediate 3 HBA [2]. Both pyrazine- and pyridine-containing variants provide 2 hydrogen bond donors from the carboximidamide group [1][2]. The increased HBA count of the pyrazine analog expands the potential for directional hydrogen bonding interactions with biological targets, particularly kinase hinge regions where the pyrazine N4 atom can serve as a hydrogen bond acceptor in the adenine-binding pocket—a structural feature absent in phenyl-substituted analogs [1][2].

Hydrogen bonding Target engagement Molecular recognition

Carboximidamide pKa Modulation: Ethyl vs. Isopropyl N1-Substitution Shifts Basicity by ~0.25–0.5 pKa Units

The predicted pKa of the carboximidamide group in the closely related 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is 9.75 ± 0.50 . The target compound, with its less sterically demanding N1-ethyl group, is expected to exhibit a marginally different pKa, likely shifted by approximately 0.25–0.5 units based on established inductive and steric effects of N-alkyl substitution on amidine basicity within pyrazole series. The 1-ethyl-3-phenyl- analog has a predicted pKa of 10.63 ± 0.50 , while the 1-ethyl-3-(pyridin-4-yl)- analog shows a pKa of 10.17 ± 0.50 [1]. The pyrazine-containing analogs consistently exhibit lower carboximidamide pKa values than phenyl-substituted analogs, attributable to the electron-withdrawing effect of the pyrazine ring reducing electron density on the amidine [1].

pKa Ionization state Solubility-pH profile

Molecular Weight Optimization: Target Compound (216.24 g/mol) Offers Favorable MW Profile Versus Isopropyl Analog (230.27 g/mol)

The target compound has a molecular weight of 216.24 g/mol , positioning it squarely within the lead-like chemical space (MW < 350) and below the isopropyl analog (230.27 g/mol, +6.5% heavier) . Compared to the 1-ethyl-3-phenyl- analog (214.27 g/mol) and 1-ethyl-3-(pyridin-4-yl)- analog (215.25 g/mol) [1], the target compound's MW is comparable but its atomic composition differs fundamentally: the pyrazine-containing compounds incorporate two additional nitrogen atoms, trading carbon for nitrogen, which directly impacts hydrogen bonding capacity and metabolic stability. In fragment-based drug discovery (FBDD) and lead optimization contexts, the target compound's MW represents a 14.03 g/mol reduction versus the bulkier isopropyl analog, offering better ligand efficiency potential per heavy atom (17 heavy atoms) while preserving the pyrazine pharmacophore .

Molecular weight Lead-likeness Fragment-based design

Recommended Research and Industrial Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (CAS 2098134-41-7)


Kinase Inhibitor Lead Generation Requiring a Hydrophilic, Pyrazine-Containing Hinge-Binding Scaffold

The combination of a pyrazine moiety (providing a hydrogen bond acceptor at the N4 position analogous to the purine N1 of ATP) with a carboximidamide group (capable of bidentate hydrogen bonding) and a low XLogP3 of -0.6 makes this compound a strategically advantageous starting scaffold for ATP-competitive kinase inhibitor programs targeting kinases with solvent-exposed or hydrophilic hinge regions . Relative to the phenyl analog (XLogP3 = 1.5), the target compound's 2.1-log-unit lower lipophilicity reduces the risk of promiscuous hydrophobic binding and CYP450 inhibition liabilities early in lead optimization . The predicted TPSA of ~93.5 Ų further supports its utility in designing peripheral kinase inhibitors where CNS exclusion is desired [1]. Researchers should prioritize this compound over phenyl- or pyridyl-substituted analogs when aqueous solubility, peripheral restriction, and pyrazine-specific hinge contacts are project requirements.

Structure-Activity Relationship (SAR) Studies Exploring N1-Alkyl Effects on Carboximidamide Basicity and Target Affinity

The N1-ethyl substituent on this compound provides an optimal steric baseline for SAR exploration: it is less bulky than the isopropyl analog (MW 14.03 g/mol lower) yet larger than the hypothetical N1-methyl variant, offering a balanced steric profile for probing hydrophobic pockets adjacent to the hinge region [1]. The predicted carboximidamide pKa in the 9.5–10.0 range, modulated by the electron-withdrawing pyrazine ring, ensures a meaningful fraction of both neutral and protonated species at physiological pH, enabling assessment of ionization-dependent binding effects . Procurement of this specific compound for SAR studies is justified over the isopropyl analog because the ethyl group provides a cleaner steric baseline (less conformational complexity) while preserving all pyrazine-carboximidamide pharmacophoric elements [1].

Agrochemical Discovery Leveraging the Carboximidamide Group as a Bioisostere of Carboxamide in Fungicidal or Herbicidal Lead Scaffolds

Pyrazole carboxamides are established fungicidal pharmacophores (e.g., SDHI fungicides), and the carboximidamide group serves as a bioisosteric replacement that enhances basicity (pKa ~9.5–10 vs. carboxamide pKa ~15–16), enabling pH-dependent uptake and translocation in plant systems . The pyrazin-2-yl substitution provides two additional hydrogen bond acceptors (4 HBA total) compared to phenyl-substituted analogs (2 HBA), potentially improving binding to succinate dehydrogenase or other fungal enzyme targets with polar active sites [1]. The compound's lower lipophilicity (XLogP3 = -0.6) relative to agricultural chemicals that require high log P for cuticle penetration may limit its utility as a standalone active ingredient but positions it as a valuable hydrophilic building block for prodrug strategies or as a synthetic intermediate toward more lipophilic analogs .

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design Exploiting the Bidentate Carboximidamide and Pyrazine Donor Set

The target compound presents a unique donor atom arrangement for coordination chemistry: the carboximidamide group offers N,N'-bidentate coordination potential, while the pyrazine ring provides an additional N-donor site for bridging or chelating metal centers [1]. With 4 hydrogen bond acceptors and 2 hydrogen bond donors, the compound supports both coordinate covalent and hydrogen-bonding interactions within crystalline frameworks [1]. Compared to the 1-ethyl-3-phenyl- analog (only 2 HBA), the pyrazine-bearing target compound enables more diverse coordination geometries and supramolecular architectures. This compound should be prioritized over phenyl-substituted analogs in any MOF, coordination polymer, or metallosupramolecular chemistry program requiring multiple donor sites per ligand molecule.

Quote Request

Request a Quote for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.